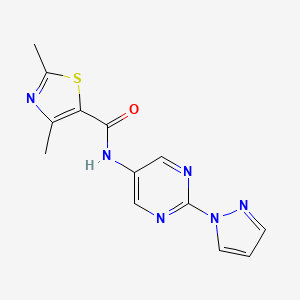

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS/c1-8-11(21-9(2)17-8)12(20)18-10-6-14-13(15-7-10)19-5-3-4-16-19/h3-7H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMBNHGIIHVNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include palladium catalysts, strong bases, and solvents like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Process optimization techniques, such as reaction temperature control and the use of high-throughput screening, are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide exhibit significant anticancer properties. For example, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies using the MTT assay demonstrated that these compounds can effectively reduce the viability of various cancer cell lines, showcasing their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vivo studies indicated that certain pyrazole derivatives could significantly reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Pharmacological Applications

Adenosine A2A Receptor Antagonism

Research has identified that compounds structurally related to this compound act as potent antagonists of the adenosine A2A receptor. This receptor plays a vital role in various physiological processes and is a target for drug development aimed at treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Biochemical Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies provide insights into the interactions at the molecular level, aiding in the design of more potent derivatives .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been conducted to understand how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the pyrazole ring or thiazole moiety have been correlated with changes in potency against specific targets, guiding future synthesis efforts .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazole Carboxamide Derivatives

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compounds [3a–s]), which share the thiazole-carboxamide backbone but replace the pyrimidinyl-pyrazolyl group with a pyridinyl moiety. Key differences include:

- Synthetic Routes : Both compounds utilize ethyl 2-bromoacetoacetate coupling, but the target compound’s pyrazolyl-pyrimidinyl group requires additional synthetic steps for pyrazole functionalization .

Clinically Relevant Analogues: Dasatinib (BMS-354825)

Dasatinib, a thiazole carboxamide derivative (), shares structural similarities but differs in substituents:

- Core Modifications : Dasatinib features a chlorophenyl group and a piperazinyl-pyrimidinyl substituent, whereas the target compound employs a pyrazolyl-pyrimidinyl group.

- Biological Impact : Dasatinib’s piperazinyl group enhances solubility and bioavailability, contributing to its FDA approval as a Bcr-Abl kinase inhibitor. The target compound’s 2,4-dimethylthiazole and pyrazolyl groups may improve metabolic stability or target affinity .

Patented Quinoline-Based Analogues

and disclose quinoline derivatives with piperidinyl and tetrahydrofuran-3-yloxy substituents (e.g., N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide). Key comparisons:

- Scaffold Differences: The quinoline core replaces the thiazole ring, likely shifting target specificity (e.g., from kinases to DNA-binding proteins).

- Functional Groups : The tetrahydrofuran-3-yloxy and piperidinyl groups may enhance membrane permeability compared to the target compound’s pyrazolyl-pyrimidinyl motif .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s pyrazolyl-pyrimidinyl group introduces synthetic complexity compared to pyridinyl analogs, but may offer tunable kinase selectivity through steric and electronic modulation .

- Pharmacokinetic Considerations : Compared to Dasatinib, the absence of a hydrophilic piperazinyl group in the target compound could reduce solubility but improve blood-brain barrier penetration .

- Patent Trends: and highlight the pharmaceutical industry’s focus on diversifying heterocyclic cores (e.g., quinoline vs. thiazole) to explore novel biological niches .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrimidine moiety, and a pyrazole group. Its molecular formula is , and it has distinct functional groups that contribute to its biological properties.

-

Inhibition of Cyclin-Dependent Kinases (CDKs) :

- The compound has shown potential as an inhibitor of CDK2, which is crucial for cell cycle regulation. CDK2 activity peaks during the S phase and G2 phase of the cell cycle, facilitating the transition from G1 to S phase and ensuring proper DNA replication .

- In vitro studies indicate that compounds with similar structures effectively inhibit CDK2, suggesting that this compound may exhibit similar inhibitory effects .

-

Antitumor Activity :

- Pyrazole derivatives have been associated with antitumor properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting proliferation .

- Cardiotonic Effects :

Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| CDK Inhibition | Inhibits CDK2, affecting cell cycle progression | |

| Antitumor | Induces apoptosis in cancer cells | |

| Cardiotonic | Inhibits PDE3A, increasing cAMP levels |

Case Studies

- Anticancer Studies :

- Cardiac Function Assessment :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, including coupling of pyrazole and pyrimidine-thiazole intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HATU for efficient carboxamide linkage .

- Heterocycle assembly : Pyrazole and pyrimidine moieties are constructed via cyclization reactions under controlled pH and temperature .

- Optimization : Solvent choice (e.g., DMF or THF), catalyst screening (e.g., Pd for cross-coupling), and microwave-assisted synthesis can enhance yields (70–85%) and reduce reaction times .

- Quality control : Monitor reactions via TLC and purify intermediates using column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Answer :

- Primary techniques :

- NMR : 1H/13C NMR confirms regiochemistry of pyrazole and pyrimidine substituents. Aromatic protons in pyrimidine (δ 8.5–9.0 ppm) and thiazole (δ 7.0–7.5 ppm) are diagnostic .

- HRMS : Validates molecular formula (e.g., C13H12N6OS) with <2 ppm error .

- Resolving contradictions : Use orthogonal methods (e.g., IR for carbonyl validation, 2D NMR for NOE correlations) and compare with computational predictions (DFT-based chemical shift calculations) .

Q. How should researchers design initial biological activity screens for this compound?

- Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assays against kinase-dependent cell lines (e.g., HeLa, A549) at 1–10 μM doses .

- Anti-inflammatory : COX-2 inhibition assays with IC50 determination .

- Dose-response curves : Use triplicate measurements and include positive controls (e.g., Dasatinib for kinase inhibition) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with kinase targets, and what experimental validation is required?

- Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model binding to ATP pockets (e.g., ABL1 kinase). Key interactions: pyrimidine N1 with hinge region lysine, thiazole S with hydrophobic pockets .

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, RMSD <2 Å) .

- Validation : Surface plasmon resonance (SPR) for binding kinetics (KD calculation) and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies address contradictions in reported biological activity data across studies?

- Answer :

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., Western blot for kinase inhibition alongside viability assays) .

- Structural analogs : Compare activity of derivatives (e.g., pyrimidine vs. pyridine substituents) to identify SAR trends .

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve outliers .

Q. How can reaction intermediates and byproducts be identified to optimize synthetic pathways?

- Answer :

- Mechanistic studies : Use LC-MS to track intermediates (e.g., carboxamide precursors) and identify side products (e.g., dimerization via unprotected amines) .

- Quenching experiments : Halt reactions at 50% completion to isolate intermediates for NMR characterization .

- Byproduct minimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of pyrazole to pyrimidine) and employ scavenger resins .

Q. What approaches elucidate the structure-activity relationship (SAR) of thiazole-pyrimidine hybrids?

- Answer :

- Modular synthesis : Prepare derivatives with varied substituents (e.g., methyl vs. trifluoromethyl on thiazole) .

- Biological testing : Corrogate IC50 values with electronic (Hammett σ) and steric (Taft Es) parameters .

- 3D-QSAR : CoMFA or CoMSIA models using alignment rules based on crystallographic poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.